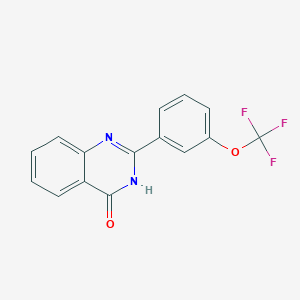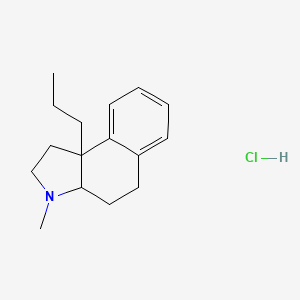![molecular formula C12H10O4 B12917816 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate is a heterocyclic compound that belongs to the family of cyclohepta[b]furans These compounds are known for their unique structural features, which include a seven-membered ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate typically involves the following steps:
Formation of the Cyclohepta[b]furan Core: This can be achieved through a series of cyclization reactions. One common method involves the cyclization of a suitable precursor, such as a 2-alkynylphenol, under acidic or basic conditions.
Introduction of the Oxoethyl Group: The oxoethyl group can be introduced via an esterification reaction. This involves reacting the cyclohepta[b]furan core with an appropriate acylating agent, such as ethyl chloroformate, in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The oxoethyl group can form hydrogen bonds or participate in other interactions that stabilize the compound within the active site of an enzyme, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2H-cyclohepta[b]furan-3-carboxylate: This compound is structurally similar but lacks the ethyl group.
2-Oxo-2H-cyclohepta[b]furan-3-carboxamide: Similar structure with an amide group instead of an ester.
2-Oxo-2H-cyclohepta[b]furan-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate is unique due to the presence of the oxoethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2-oxoethyl 2H-cyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c13-6-7-15-12(14)10-8-16-11-5-3-1-2-4-9(10)11/h1-6H,7-8H2 |
InChI-Schlüssel |
XTOHYDMTSAQDDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C2C=CC=CC=C2O1)C(=O)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


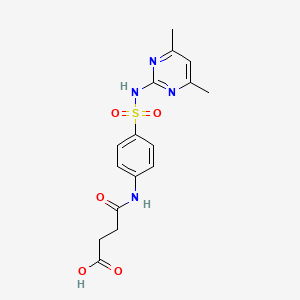
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
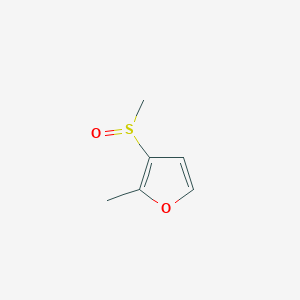
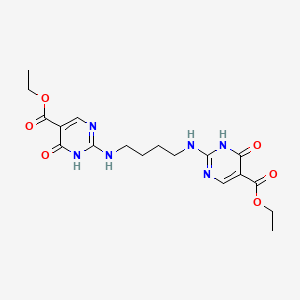
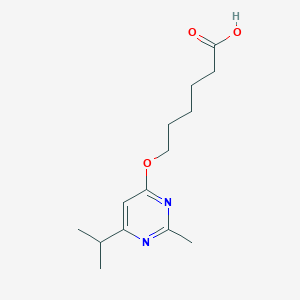
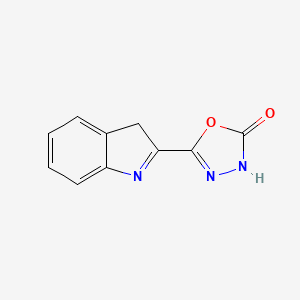
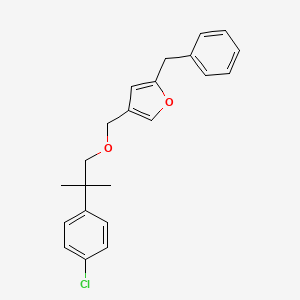
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)



